methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride
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Overview
Description
Methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is used to form the 1,2,3-triazole ring by reacting an azide with an alkyne. The general synthetic route can be summarized as follows:
Preparation of Azide: The starting material, 2-aminoethyl, is converted to its corresponding azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Esterification: The resulting triazole compound is esterified with methyl acetate to form the final product.
Hydrochloride Formation: The compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: The compound is studied for its potential effects on biological systems and its use as a biochemical probe.
Mechanism of Action
The mechanism of action of methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The aminoethyl group may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Similar in structure but with a methacrylate group instead of a triazole ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole ring instead of a triazole ring.
Uniqueness
Methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-13-7(12)5-11-4-6(2-3-8)9-10-11;/h4H,2-3,5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMURLYLGVOIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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